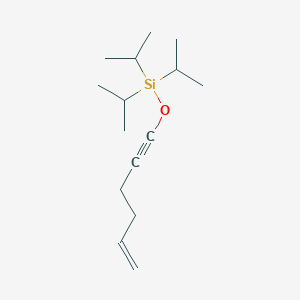
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a silane core bonded to three isopropyl groups and a 5-hexen-1-ynyloxy group. This compound is notable for its unique structural features, which make it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- typically involves the reaction of a silane precursor with 5-hexen-1-yne under controlled conditions. The reaction is often catalyzed by transition metals to facilitate the formation of the desired product. The process requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to yield simpler silane derivatives.
Substitution: The 5-hexen-1-ynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .
Scientific Research Applications
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism by which Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- exerts its effects involves the interaction of its functional groups with various molecular targets. The 5-hexen-1-ynyloxy group can participate in cycloaddition reactions, while the isopropyl groups provide steric hindrance that influences the compound’s reactivity. These interactions are crucial for its role in catalysis and material synthesis .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use in radical reactions and as a reducing agent.
Phenylsilane: Utilized in hydrosilylation reactions and as a precursor for silicon-based materials.
Uniqueness
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- is unique due to its combination of a 5-hexen-1-ynyloxy group with three isopropyl groups. This structure imparts distinct reactivity and stability, making it suitable for specialized applications that other silanes may not fulfill .
Properties
CAS No. |
765906-78-3 |
|---|---|
Molecular Formula |
C15H28OSi |
Molecular Weight |
252.47 g/mol |
IUPAC Name |
hex-5-en-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H28OSi/c1-8-9-10-11-12-16-17(13(2)3,14(4)5)15(6)7/h8,13-15H,1,9-10H2,2-7H3 |
InChI Key |
VNTNZIXKJMGNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
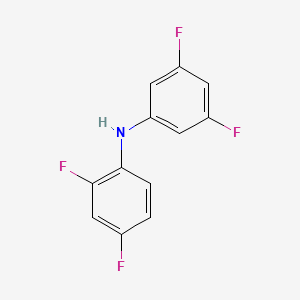
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
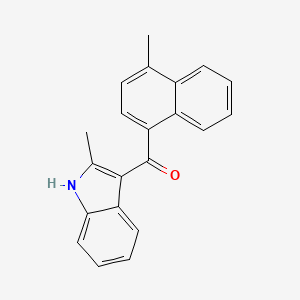
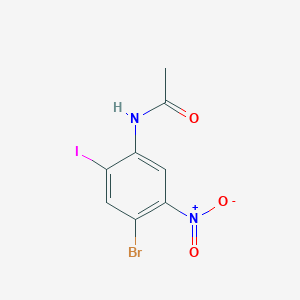
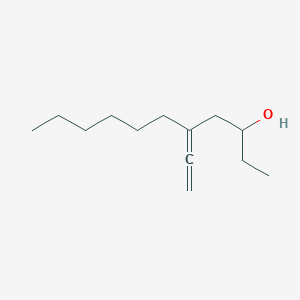
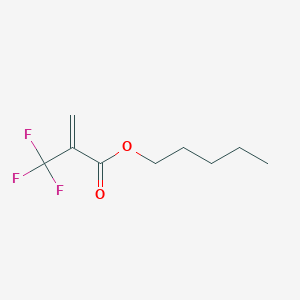
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
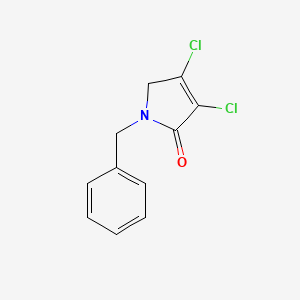
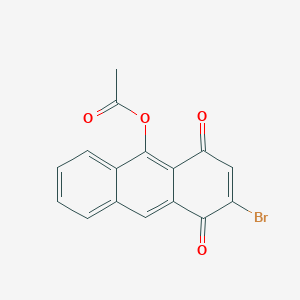
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
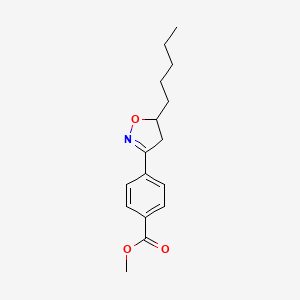
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
